![molecular formula C15H10ClFN2OS B12918170 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- CAS No. 540740-76-9](/img/structure/B12918170.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the indole family, which is known for its diverse biological activities and presence in many natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- typically involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . These reagents facilitate the formation of the carboxamide group, which is crucial for the compound’s biological activity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor . This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Its high blood-brain barrier permeability makes it a potential candidate for treating ischemic brain injury . Additionally, it has applications in medicinal chemistry as a scaffold for developing new drugs with various biological activities .
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound regulates glucose metabolism, reduces cellular energy metabolism, and controls cell apoptosis . This inhibition helps alleviate hypoxic-ischemic brain injury by improving mitochondrial aerobic energy metabolism and reducing anaerobic glycolysis .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- can be compared with other indole derivatives, such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another glycogen phosphorylase inhibitor with similar therapeutic applications.
Indole-3-carboxamide derivatives: Known for their antiviral and anticancer activities.
What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- apart is its unique combination of chlorine and fluorine substituents, which enhance its biological activity and specificity for certain molecular targets .
Eigenschaften
CAS-Nummer |
540740-76-9 |
|---|---|
Molekularformel |
C15H10ClFN2OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
5-chloro-3-(4-fluorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClFN2OS/c16-8-1-6-12-11(7-8)14(13(19-12)15(18)20)21-10-4-2-9(17)3-5-10/h1-7,19H,(H2,18,20) |
InChI-Schlüssel |
URVQMKDOBSCMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


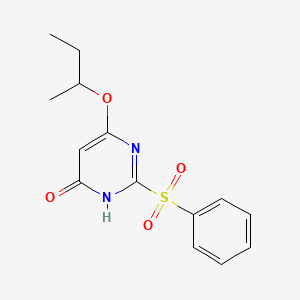
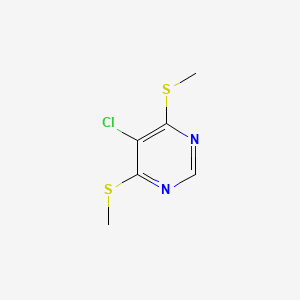
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
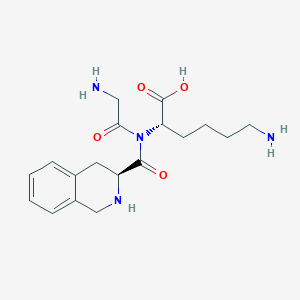
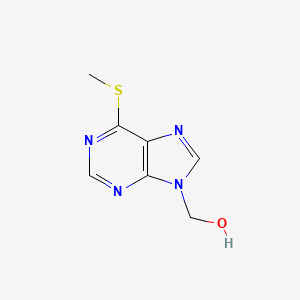
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)
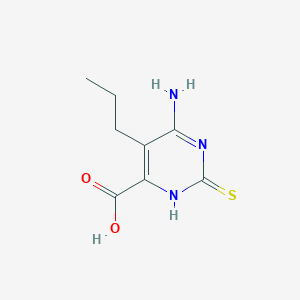
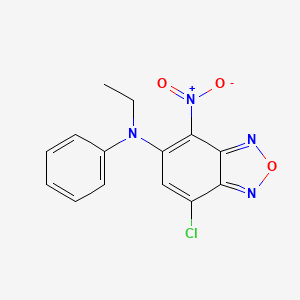

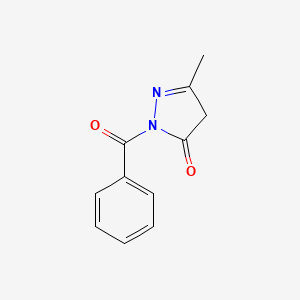

![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
